molecular formula C15H12ClNO4 B8266662 Benzyl 4-chlorobenzoyloxycarbamate

Benzyl 4-chlorobenzoyloxycarbamate

Cat. No. B8266662
M. Wt: 305.71 g/mol
InChI Key: XNTUOSMWLSYSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-chlorobenzoyloxycarbamate is a useful research compound. Its molecular formula is C15H12ClNO4 and its molecular weight is 305.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nitrogen Source Reagents in Aminohydroxylation

Benzyl 4-chlorobenzoyloxycarbamate and its derivatives have been explored as nitrogen source reagents in base-free, intermolecular aminohydroxylation reactions. These compounds, including the benzyl variant, were found to be effective under these conditions, particularly with certain substrates such as trans-cinnamates, displaying the potential for broad applications in synthetic organic chemistry (Harris et al., 2011).

Catalyst in Intramolecular Hydrofunctionalization

The compound was involved in a study describing its reaction under a catalytic system, leading to the formation of various heterocycles. The research highlighted its role in the intramolecular hydrofunctionalization of allenes with nitrogen, oxygen, and other nucleophiles, indicating its versatility in facilitating complex organic reactions (Zhang et al., 2006).

Intermediate in Synthesis of CCR2 Antagonists

In another study, this compound served as an essential intermediate in the enantioselective synthesis of compounds that act as potent CCR2 antagonists. This illustrates its role in the synthesis of bioactive molecules, potentially contributing to the development of new therapeutic agents (Campbell et al., 2009).

Applications in Anti-Tubercular Drug Synthesis

The compound has also been used in the synthesis of anti-tubercular scaffolds, showcasing its potential in the field of medicinal chemistry and drug development. The study reported the synthesis of novel derivatives of this compound, which exhibited promising in vitro activity against Mycobacterium tuberculosis, underlining its relevance in addressing global health challenges (Nimbalkar et al., 2018).

Role in Agriculture

Moreover, derivatives of this compound have been used in agricultural applications. For instance, the compound was involved in the synthesis of nanoparticles designed for the sustained release of fungicides, aiming at enhanced agricultural practices and increased crop protection (Campos et al., 2015).

properties

IUPAC Name

phenylmethoxycarbonylamino 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-13-8-6-12(7-9-13)14(18)21-17-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTUOSMWLSYSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chlorobenzoyl chloride (13.1 mL, 102 mmol) is added slowly to a solution of benzyl hydroxycarbamate (19.0 g, 114 mmol) and triethylamine (14.4 mL, 104 mmol) in diethyl ether (500 mL) at 0° C. then stirred at room temperature for 1 h. The reaction is
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-chlorobenzoyloxycarbamate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-chlorobenzoyloxycarbamate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-chlorobenzoyloxycarbamate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-chlorobenzoyloxycarbamate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-chlorobenzoyloxycarbamate
Reactant of Route 6
Benzyl 4-chlorobenzoyloxycarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.